molecular formula C5H9ClN4 B2577529 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride CAS No. 2089277-52-9

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride

Cat. No.: B2577529
CAS No.: 2089277-52-9
M. Wt: 160.61
InChI Key: NXUDUXBSRRNXIY-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound with the molecular formula C5H9ClN4. It is a pyrazole derivative and is widely used in various fields of scientific research due to its unique chemical properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride can be used in the preparation of guanidylated hollow fiber membranes, guanylation of amines, and in peptide synthesis . It can also be used in the synthesis of bis-guanidinium-cholesterol derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride can be synthesized through multiple routes. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, followed by cyclization . Another method involves the reaction of imidazole with cyanamide .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include inert atmospheres and specific temperature controls to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

1-methylpyrazole-3-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-9-3-2-4(8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDUXBSRRNXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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